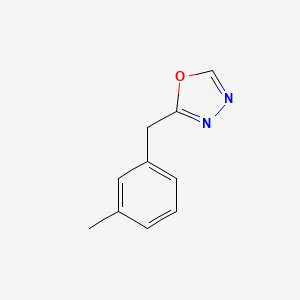

2-(3-Methylbenzyl)-1,3,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(3-methylphenyl)methyl]-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-8-3-2-4-9(5-8)6-10-12-11-7-13-10/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHIAQSXFHMUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445648 | |

| Record name | 2-(3-methylbenzyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026573-04-5 | |

| Record name | 2-(3-methylbenzyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 3 Methylbenzyl 1,3,4 Oxadiazole and Its Analogues

Foundational Synthetic Routes to 1,3,4-Oxadiazole (B1194373) Core Structures

The construction of the 1,3,4-oxadiazole ring has traditionally relied on robust and well-established chemical transformations. These foundational methods, primarily involving the cyclization of linear precursors, have been instrumental in accessing a wide array of 2,5-disubstituted 1,3,4-oxadiazoles, including analogues of 2-(3-Methylbenzyl)-1,3,4-oxadiazole.

Cyclodehydration and Cyclization Reactions of Acylhydrazides

One of the most common and direct methods for synthesizing the 1,3,4-oxadiazole ring is the cyclodehydration of 1,2-diacylhydrazines. nih.gov This approach involves the intramolecular cyclization of a diacylhydrazine intermediate, which provides all five atoms of the heterocyclic ring in the correct sequence. thieme-connect.de The key step is the elimination of a water molecule, which is typically facilitated by a variety of dehydrating agents. biointerfaceresearch.com

Classic dehydrating agents such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), sulfuric acid, and thionyl chloride have been extensively used for this transformation. nih.govbiointerfaceresearch.com For instance, reacting acylhydrazides with aromatic acids in the presence of POCl₃ is a well-documented method for preparing 2,5-disubstituted 1,3,4-oxadiazoles. nih.govjchemrev.com

More contemporary research has introduced milder and more specialized reagents to effect this cyclodehydration. biointerfaceresearch.com These include organosilicon compounds like hexamethyldisilazane (B44280) (HMDS) and reagents such as [Et₂NSF₂]BF₄ (XtalFluor-E), which can improve yields and functional group tolerance. biointerfaceresearch.comrsc.org The use of a polymer-supported Burgess reagent under microwave irradiation has been shown to dramatically reduce reaction times. biointerfaceresearch.com

To synthesize the target compound, this compound, via this route, one would typically start with the appropriate 1,2-diacylhydrazine precursor, which can be formed from 3-methylphenylacetic acid hydrazide and a suitable acylating agent.

Table 1: Selected Dehydrating Agents for 1,2-Diacylhydrazine Cyclization

| Dehydrating Agent | Typical Conditions | Reference |

| Phosphorus Oxychloride (POCl₃) | Reflux | nih.gov |

| Sulfuric Acid (H₂SO₄) | Heating | biointerfaceresearch.com |

| Trifluoromethanesulfonic Anhydride | Pyridine, DCM | mdpi.com |

| XtalFluor-E ([Et₂NSF₂]BF₄) | Acetic Acid, Dichloromethane | rsc.org |

| Polymer-supported Burgess Reagent | THF, Microwave | biointerfaceresearch.com |

Oxidative Cyclization Protocols for Acylhydrazones

An alternative and equally important foundational strategy is the oxidative cyclization of acylhydrazones. biointerfaceresearch.com Acylhydrazones are readily prepared by the condensation of an acid hydrazide (like 3-methylphenylacetohydrazide) with an appropriate aldehyde. mdpi.comorganic-chemistry.org The subsequent cyclization is an oxidation reaction that forms the C-O bond of the oxadiazole ring. rsc.org

A wide range of oxidizing agents has been employed for this purpose. Historically, reagents like mercury oxide in the presence of iodine, potassium permanganate, and bromine in acetic acid were common. biointerfaceresearch.commdpi.com More modern methods often utilize reagents such as chloramine-T, (diacetoxyiodo)benzene, and ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.govrsc.orgresearchgate.net

Molecular iodine, often in the presence of a base like potassium carbonate, has emerged as a practical and transition-metal-free option for the oxidative cyclization of acylhydrazones, capable of converting even crude substrates in an efficient manner. jchemrev.comorganic-chemistry.org This method is noted for its operational simplicity and scalability. organic-chemistry.org Electrosynthesis, which uses an electric current to drive the oxidation, represents another advanced approach to this transformation, offering a mild and sustainable alternative to chemical oxidants. nih.govnih.gov

Table 2: Common Oxidizing Systems for Acylhydrazone Cyclization

| Oxidizing Agent/System | Substrate | Reference |

| Iodine (I₂) / K₂CO₃ | Acylhydrazones | jchemrev.comorganic-chemistry.org |

| Chloramine-T | N-acylhydrazones | nih.govjchemrev.com |

| Ceric Ammonium Nitrate (CAN) | Acylhydrazones | researchgate.net |

| Fe(III)/TEMPO / O₂ | Aroyl hydrazones | organic-chemistry.org |

| Eosin Y / Visible Light / CBr₄ | Semicarbazones | organic-chemistry.org |

| Electrochemical Oxidation (DABCO-mediated) | N-acyl hydrazones | nih.govnih.gov |

Mechanistic Insights into 1,3,4-Oxadiazole Ring Formation

The formation of the 1,3,4-oxadiazole ring, whether through cyclodehydration or oxidative cyclization, proceeds through distinct mechanistic pathways.

In the cyclodehydration of 1,2-diacylhydrazines , the reaction is believed to initiate with the activation of one of the carbonyl oxygen atoms by the dehydrating agent (e.g., protonation by a strong acid or coordination to a Lewis acid like POCl₃). This activation enhances the electrophilicity of the carbonyl carbon, which is then attacked by the lone pair of the adjacent amide nitrogen. The resulting tetrahedral intermediate subsequently eliminates a molecule of water to form the stable, aromatic 1,3,4-oxadiazole ring. While the exact mechanism can vary with the reagent, a key proposed intermediate involves the cyclized, non-aromatic precursor prior to dehydration. otterbein.edu

For the oxidative cyclization of acylhydrazones , the process often begins with the photo- or thermally-induced isomerization of the acylhydrazone from the E-isomer to the Z-isomer, which brings the reactive groups into proximity. rsc.org The oxidant then facilitates the removal of two protons and two electrons. The reaction can proceed via a single electron transfer (SET) mechanism, especially in photochemical or electrochemical methods. rsc.org For instance, in iodine-mediated reactions, it is proposed that iodine facilitates the cyclization, which is followed by the elimination of hydrogen iodide (neutralized by a base) to yield the final aromatic product. nih.gov

Contemporary and Environmentally Benign Synthetic Strategies

In recent years, the principles of green chemistry have driven the development of more sustainable and efficient synthetic methods. These contemporary strategies aim to reduce waste, minimize energy consumption, and avoid the use of hazardous or expensive reagents, particularly heavy metals.

Microwave-Assisted Synthesis in Oxadiazole Chemistry

Microwave-assisted organic synthesis has become a powerful tool in modern chemistry, offering significant advantages over conventional heating methods. wjarr.com The use of microwave irradiation can dramatically shorten reaction times, often from hours to minutes, while increasing product yields and purity. wjarr.comnih.gov This is due to the efficient and direct transfer of energy to the reactant molecules. jyoungpharm.org

This technology has been successfully applied to several routes for 1,3,4-oxadiazole synthesis. For example, the oxidative cyclization of N-acylhydrazones using chloramine-T can be effectively carried out under microwave irradiation. nih.govjchemrev.com Similarly, the cyclodehydration of diacylhydrazines using a polymer-supported Burgess reagent is exceptionally rapid with microwave heating. biointerfaceresearch.com One-pot syntheses, where monoaryl hydrazides are condensed with acid chlorides in a solvent like HMPA, are also accelerated by microwaves, providing 2,5-disubstituted-1,3,4-oxadiazoles quickly and without the need for a separate dehydrating agent. jchemrev.com The synthesis of various oxadiazole derivatives has been achieved with high yields using microwave-assisted methods. nih.govnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Cyclization of N-acylhydrazones | Hours of reflux | 3-4 minutes | jchemrev.comnih.gov |

| Synthesis from acid hydrazides & aromatic acids | 24 hours heating | 2 minutes | biointerfaceresearch.com |

| Synthesis from hydrazides & acid chlorides | N/A | High yield, fast reaction | jchemrev.com |

Transition-Metal-Free Approaches for Enhanced Sustainability

A significant trend in modern organic synthesis is the move away from transition-metal catalysts, which can be toxic, expensive, and difficult to remove from the final product. For the synthesis of 1,3,4-oxadiazoles, several effective transition-metal-free strategies have been developed. rsc.org

One of the most prominent methods involves the use of molecular iodine (I₂) as an oxidant. rsc.org Iodine-mediated oxidative cyclization of acylhydrazones, often coupled with a simple base like potassium carbonate, provides a robust and scalable route to 2,5-disubstituted 1,3,4-oxadiazoles. jchemrev.comorganic-chemistry.org This approach is operationally simple and tolerates a wide range of functional groups. organic-chemistry.org

Electrosynthesis offers another powerful metal-free alternative. nih.gov By using an electric current to drive the oxidative cyclization of N-acyl hydrazones, the need for stoichiometric chemical oxidants is eliminated. nih.gov Mediated electrochemical synthesis, for example using DABCO as a redox mediator, allows for mild reaction conditions and broad substrate scope. nih.govnih.gov

Photocatalysis under visible light also provides a green pathway. organic-chemistry.org For instance, the oxidative heterocyclization of semicarbazones can be catalyzed by Eosin Y, using atmospheric oxygen and a bromine source, to produce 2-amino-1,3,4-oxadiazoles efficiently. nih.govorganic-chemistry.org These methods represent a significant step towards more sustainable and environmentally friendly chemical manufacturing. nih.gov

Iodine-Mediated Oxidative Cyclizations for Substituted Oxadiazolones

A prominent and environmentally benign approach for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the iodine-mediated oxidative cyclization of acylhydrazones. This method offers a transition-metal-free alternative to traditional cyclization techniques. The reaction typically proceeds by treating an acylhydrazone with molecular iodine in the presence of a base, such as potassium carbonate. The process involves the condensation of an aldehyde with a hydrazide to form the acylhydrazone intermediate, which then undergoes oxidative C-O bond formation facilitated by iodine.

The versatility of this method allows for the synthesis of a wide array of symmetrically and asymmetrically substituted 1,3,4-oxadiazoles, accommodating various functional groups on both the aldehyde and hydrazide precursors. Even crude acylhydrazone substrates can be effectively converted to the desired oxadiazole products. Research has demonstrated that the use of a catalytic amount of iodine in the presence of an oxidant like hydrogen peroxide can also achieve this transformation efficiently at room temperature.

A plausible mechanism for this reaction suggests the formation of an iodide intermediate, which then undergoes an SN2'-type cyclization to forge the crucial C-O bond of the oxadiazole ring. The choice of base and solvent can influence the reaction efficiency, with potassium carbonate often being the optimal base.

| Acylhydrazone Precursor | Reagents | Solvent | Yield (%) |

|---|---|---|---|

| N'-benzylidenebenzohydrazide | I₂, K₂CO₃ | DMSO | 92 |

| N'-(4-chlorobenzylidene)benzohydrazide | I₂, K₂CO₃ | DMSO | 95 |

| N'-(4-methoxybenzylidene)benzohydrazide | I₂, K₂CO₃ | DMSO | 91 |

| N'-(furan-2-ylmethylene)benzohydrazide | I₂, K₂CO₃ | DMSO | 88 |

Applications of Click Chemistry in the Construction of Hybrid Scaffolds

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. This methodology has been extensively applied in medicinal chemistry for the construction of complex molecular architectures, including hybrid scaffolds incorporating the 1,3,4-oxadiazole moiety.

To utilize click chemistry, the 1,3,4-oxadiazole core must be functionalized with either an azide (B81097) or a terminal alkyne group. For instance, 2-(azidomethyl)-5-(3-methylbenzyl)-1,3,4-oxadiazole or 2-(alkynyl)-5-(3-methylbenzyl)-1,3,4-oxadiazole can be synthesized and subsequently "clicked" with a complementary molecule (an alkyne or azide, respectively) to create a larger, hybrid structure. This approach allows for the modular assembly of diverse molecular entities, facilitating the exploration of new chemical space for drug discovery.

The triazole linker formed through the CuAAC reaction is not merely a passive connector; it is a stable, aromatic unit that can participate in hydrogen bonding and dipole interactions, potentially influencing the biological activity of the hybrid molecule. This strategy has been successfully employed to link 1,3,4-oxadiazoles to other pharmacophores, peptides, and polymers.

| Oxadiazole Precursor | Click Partner | Catalyst/Conditions | Hybrid Scaffold Feature |

|---|---|---|---|

| 2-(Azidomethyl)-1,3,4-oxadiazole derivative | Terminal alkyne | CuSO₄, Sodium Ascorbate, H₂O/t-BuOH | 1,4-disubstituted 1,2,3-triazole linker |

| 2-(Prop-2-yn-1-yloxy)-1,3,4-oxadiazole derivative | Organic azide | Cu(I) source | Triazole-linked ether scaffold |

| 2-Ethynyl-1,3,4-oxadiazole derivative | Azido-sugar | Cu(I) catalyst | Glycoconjugate of oxadiazole |

| 5-Azido-2-substituted-1,3,4-oxadiazole | Alkyne-functionalized peptide | Cu(I), TBTA | Peptide-oxadiazole conjugate |

Targeted Synthesis of this compound and Related Structures

The synthesis of the specific target molecule, this compound, requires a strategic approach to ensure the correct placement of the 3-methylbenzyl group and to achieve high yields and purity.

Regioselective Functionalization at Position 2 and 5 of the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole ring is a five-membered heterocycle with two chemically distinct carbon atoms at positions 2 and 5. The ability to selectively introduce substituents at these positions is crucial for the synthesis of asymmetrically substituted derivatives like this compound.

One common strategy involves the cyclization of a mono-acylhydrazide with a suitable reagent that provides the second substituent. For instance, reacting an acylhydrazide with an orthoester or an acid chloride can lead to the formation of a 2,5-disubstituted 1,3,4-oxadiazole. The regioselectivity is dictated by the nature of the starting materials.

More advanced methods involve the direct C-H functionalization of a pre-formed 1,3,4-oxadiazole ring. Metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, can be employed to introduce aryl or alkyl groups at a specific position if a halo-substituted oxadiazole is used as a precursor. researchgate.netelsevierpure.com For example, a 2-halo-1,3,4-oxadiazole can be coupled with a suitable organometallic reagent to introduce a substituent at the 2-position. researchgate.net Furthermore, regioselective metalation of the C-H bonds of the oxadiazole ring using strong bases, followed by quenching with an electrophile, offers another powerful tool for controlled functionalization. acs.orgacs.org

Strategic Incorporation of the 3-Methylbenzyl Moiety

To synthesize this compound, the 3-methylbenzyl group must be strategically introduced. A common and straightforward approach is to start with a carboxylic acid or a derivative that already contains this moiety. For example, 3-methylphenylacetic acid or its corresponding acyl chloride can be used as a key building block.

One plausible synthetic route would involve the reaction of 3-methylphenylacetyl hydrazide with a suitable one-carbon source, such as triethyl orthoformate, to form the 1,3,4-oxadiazole ring. Alternatively, 3-methylphenylacetic acid can be reacted with formylhydrazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the target compound.

Another strategy involves the condensation of 3-methylbenzaldehyde (B113406) with formylhydrazide to produce an acylhydrazone, which can then be subjected to oxidative cyclization, for instance, using iodine as previously described. The choice of strategy will depend on the availability of starting materials, desired scale, and tolerance to reaction conditions.

| Starting Material 1 | Starting Material 2 | Key Reagent/Condition | Intermediate |

|---|---|---|---|

| 3-Methylphenylacetic acid | Formylhydrazide | POCl₃, heat | N-(3-methylbenzyl)-N'-formylhydrazine |

| 3-Methylphenylacetyl hydrazide | Triethyl orthoformate | Acid catalyst, heat | - |

| 3-Methylbenzaldehyde | Formylhydrazide | Acid catalyst | N'-(3-methylbenzylidene)formohydrazide |

| 2-Halo-1,3,4-oxadiazole | (3-Methylbenzyl)zinc halide | Palladium catalyst | - |

Methodological Advancements in Yield Optimization and Purity Enhancement

Achieving high yields and purity is a critical aspect of synthetic chemistry. For the synthesis of this compound, several methodological advancements can be employed. The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields for the cyclization step in oxadiazole synthesis. nih.gov

One-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer an efficient and atom-economical approach. nih.gov For instance, a one-pot reaction of a carboxylic acid, a hydrazide, and a cyclizing agent can streamline the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Purification techniques have also evolved. While traditional column chromatography remains a staple, modern techniques such as automated flash chromatography and preparative high-performance liquid chromatography (HPLC) can provide higher purity products with greater efficiency. Recrystallization is also a powerful method for purifying solid products, often yielding highly pure crystalline materials. mdpi.com The choice of solvent for recrystallization is crucial and can be determined through systematic screening. mdpi.com

The optimization of reaction parameters, such as temperature, reaction time, stoichiometry of reagents, and choice of catalyst and solvent, is essential for maximizing yield and minimizing the formation of byproducts. Design of experiments (DoE) is a statistical tool that can be used to systematically optimize these parameters.

| Factor | Influence | Optimization Strategy |

|---|---|---|

| Dehydrating Agent | Affects cyclization efficiency and can cause side reactions. | Screening of various agents (e.g., POCl₃, SOCl₂, P₂O₅, Burgess reagent). |

| Reaction Temperature | Impacts reaction rate and selectivity. | Systematic variation and monitoring by TLC or LC-MS. |

| Solvent | Influences solubility of reactants and can affect reaction mechanism. | Screening of a range of solvents with different polarities. |

| Purification Method | Determines the final purity of the compound. | Comparison of recrystallization, column chromatography, and preparative HPLC. |

Comprehensive Biological and Pharmacological Profiling of 2 3 Methylbenzyl 1,3,4 Oxadiazole Derivatives

Antimicrobial Activity Studies

The emergence of drug-resistant microbial strains has necessitated the search for novel antimicrobial agents. nih.gov Derivatives of 1,3,4-oxadiazole (B1194373) have shown promise as a foundational structure for the development of new drugs to combat bacterial, fungal, tubercular, and viral infections. nih.govnih.gov

Evaluation of Antibacterial Efficacy Against Diverse Bacterial Strains (Gram-Positive and Gram-Negative)

Derivatives of 1,3,4-oxadiazole have been extensively studied for their effectiveness against a variety of both Gram-positive and Gram-negative bacteria. The antibacterial action of these compounds is often attributed to their ability to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication. nih.gov

Research has shown that certain 2,5-disubstituted 1,3,4-oxadiazole derivatives exhibit significant antibacterial properties. For instance, some compounds have demonstrated stronger or comparable activity against Pseudomonas aeruginosa and Staphylococcus aureus when compared to standard drugs like ciprofloxacin (B1669076) and amoxicillin. nih.gov The presence of specific substituents on the oxadiazole ring, such as a 3-methylbenzyl group, can influence the compound's lipophilicity and, consequently, its ability to penetrate bacterial cell membranes. auctoresonline.org Studies have indicated that derivatives with lipophilic moieties, like the 3-phenyl methyl group, show enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). auctoresonline.org

Furthermore, hybrid molecules incorporating the 1,3,4-oxadiazole ring with other bioactive structures, such as quinolones and isoxazoles, have been synthesized and evaluated. nih.gov Some of these hybrids have displayed potent, broad-spectrum antibacterial activity, in some cases surpassing that of reference antibiotics like ampicillin (B1664943). nih.gov While many derivatives show promise, it is important to note that not all exhibit significant antibacterial action, and the effectiveness can be highly dependent on the specific chemical structure and the bacterial strain being tested. otterbein.edu

Table 1: Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity/Findings | Reference(s) |

|---|---|---|---|

| 2,5-disubstituted 1,3,4-oxadiazoles | P. aeruginosa, S. aureus | Stronger or comparable activity to ciprofloxacin and amoxicillin. | nih.gov |

| 1,3,4-oxadiazole-isoxazole hybrids | S. aureus, S. pyogenes, P. aeruginosa, E. coli | 2-4 times stronger activity than ampicillin for some derivatives. | nih.gov |

| Oxadiazole with 3-phenyl methyl group | Methicillin-resistant S. aureus (MRSA) | Enhanced antimicrobial activity. | auctoresonline.org |

| 2-amino-1,3,4-oxadiazole with quinoline | C. tetani, B. subtilis, S. typhi, E. coli | Strong to moderate effect compared to ampicillin. | nih.gov |

| S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids | P. aeruginosa, E. coli, S. aureus | Stronger or comparable activity to ciprofloxacin. | nih.gov |

Assessment of Antifungal Potential Against Pathogenic Fungi

In addition to their antibacterial properties, 1,3,4-oxadiazole derivatives have demonstrated notable antifungal activity against various pathogenic fungi. nih.gov The mechanism of action for some of these compounds may involve the inhibition of enzymes crucial for fungal cell wall synthesis, such as sterol 14α-demethylase (CYP51). mdpi.com

Studies have identified several 2,5-disubstituted 1,3,4-oxadiazole derivatives with potent antifungal effects. For example, certain compounds have shown significantly greater activity against Aspergillus niger and Candida albicans than the commonly used antifungal drug fluconazole (B54011). nih.gov One particular 1,3,4-oxadiazole derivative, referred to as LMM6, has been shown to be highly effective against multiple clinical isolates of C. albicans, exhibiting a fungicidal profile and promising anti-biofilm activity. nih.gov

The antifungal efficacy is influenced by the specific chemical structure of the derivative. For instance, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (B1269391) has demonstrated antifungal activity against Aspergillus fumigatus that is superior to terbinafine. nih.gov Research continues to explore the potential of these compounds as new antifungal agents, with some studies synthesizing novel series of 1,3,4-oxadiazole-based analogs and evaluating their activity against various Candida species. researchgate.net

Table 2: Antifungal Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity/Findings | Reference(s) |

|---|---|---|---|

| 2,5-disubstituted 1,3,4-oxadiazoles | A. niger, C. albicans | 8 to 16 times greater activity than fluconazole for one derivative. | nih.gov |

| LMM6 (a 1,3,4-oxadiazole compound) | C. albicans | Highly effective against clinical isolates, fungicidal, and anti-biofilm activity. | nih.gov |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | A. fumigatus | Better activity than terbinafine. | nih.gov |

| 1,3,4-oxadiazole-based heterocyclic analogs | C. albicans, C. glabrata, C. tropicalis | Some analogs showed potent Minimum Inhibitory Concentrations (MIC). | researchgate.net |

Research on Antitubercular Activity Mechanisms

The 1,3,4-oxadiazole scaffold has been identified as a promising framework for the development of new antitubercular agents. nih.govmanipal.edu Research in this area has focused on understanding the mechanisms by which these compounds inhibit the growth of Mycobacterium tuberculosis.

A key target for many antitubercular drugs is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthesis pathway. nih.gov Molecular docking studies have suggested that some 1,3,4-oxadiazole derivatives can bind effectively to the active site of the InhA enzyme. nih.govmdpi.com The 1,3,4-oxadiazole ring is considered a bio-isostere of the hydrazide motif found in isoniazid, a primary antitubercular drug. mdpi.com

The antitubercular activity of these derivatives is often enhanced by the presence of specific structural features. For instance, dinitrobenzylsulfanyl substitution has been found to be crucial for anti-mycobacterial activity in some series of compounds. nih.gov Furthermore, some derivatives have shown activity against drug-resistant strains of M. tuberculosis. mdpi.com For example, certain novel hydrazide derivatives containing a 1,3,4-oxadiazole core were effective against pyrazinamide-resistant strains. mdpi.com The substitution pattern on the aromatic rings attached to the oxadiazole core also plays a significant role in determining the antitubercular potency. manipal.edu

Exploration of Antiviral Spectrum and Potency

The antiviral potential of 1,3,4-oxadiazole derivatives is an emerging area of research. nih.gov These compounds have been investigated for their activity against a range of viruses, with some showing promising results. nih.govnih.gov

One area of focus has been the inhibition of viral polymerases. For example, certain 1,3,4-oxadiazole derivatives bearing a thiophene (B33073) nucleus have been studied as inhibitors of the dengue virus (DENV) NS5 RNA-dependent RNA polymerase (RdRp), which is essential for viral replication. nih.gov

Other studies have evaluated the antiviral activity of 1,3,4-oxadiazole derivatives against a broader spectrum of viruses. For instance, some newly synthesized derivatives have demonstrated activity against Feline herpes virus, Feline corona virus, Herpes simplex virus-1 (HSV-1), and Herpes simplex virus-2 (HSV-2). nih.gov In one study, a derivative was found to be as effective as the reference drug amantadine (B194251) in inhibiting the influenza virus. nih.gov The specific chemical modifications of the 1,3,4-oxadiazole core are critical for determining the antiviral spectrum and potency. nih.gov

Anticancer and Cytotoxic Activity Investigations

The 1,3,4-oxadiazole scaffold is a recognized pharmacophore in the design of anticancer agents. researchgate.netnih.gov Derivatives of this heterocyclic system have been investigated for their ability to inhibit the growth of various cancer cell lines. nih.govnih.gov

In Vitro Antiproliferative Assays on Various Cancer Cell Lines (e.g., MCF-7, HCT-116, HepG2, A549, HeLa, C6, CCRF-CEM, MOLT-4, T-47D, SR)

A significant body of research has focused on the in vitro evaluation of 2-(3-Methylbenzyl)-1,3,4-oxadiazole derivatives against a diverse panel of human cancer cell lines. These studies aim to identify compounds with potent and selective antiproliferative activity.

Derivatives have been tested against breast cancer cell lines such as MCF-7, MDA-MB-231, and T-47D. nih.govresearchgate.netnih.gov Similarly, their efficacy has been assessed against colon cancer cell lines like HCT-116 and HT29. nih.govresearchgate.net Liver cancer cell lines, including HepG2, and lung cancer cell lines like A549 have also been part of these investigations. nih.govnih.govnih.gov Furthermore, cervical cancer (HeLa), glioblastoma (C6), and various leukemia cell lines (CCRF-CEM, MOLT-4, K562, SR) have been utilized to screen for cytotoxic effects. nih.govnih.gov

The results of these assays have shown that the cytotoxic activity of 1,3,4-oxadiazole derivatives is highly dependent on their specific chemical structure. For instance, in one study, a particular derivative exhibited the most potent activity against the K562 leukemia cell line. nih.gov In another study, a naproxen-based 1,3,4-oxadiazole derivative showed significant potency against MCF-7 and HepG2 cancer cells. researchgate.net The mechanism of action for some of these compounds is thought to involve the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov The selective cytotoxicity of some derivatives towards cancerous cells over normal cell lines is a promising aspect for the development of new anticancer drugs with improved safety profiles. nih.gov

Table 3: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives

| Derivative Type | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 1,3,4-oxadiazole and 1,2,4-triazole (B32235) derivatives | K562, MDA-MB-231, HT29, HepG2 | One compound showed 85% inhibition against K562. | nih.gov |

| Naproxen based 1,3,4-oxadiazole derivatives | MCF-7, HepG2 | One compound was equipotent to doxorubicin (B1662922) against HepG2. | researchgate.net |

| Selected 1,3,4-oxadiazole derivatives | HeLa, A549 | Four compounds showed potential cytotoxicity. | nih.gov |

| Ferulic and caffeic acid-based 1,3,4 oxadiazoles | U87, T98G, LN229, SKOV3, MCF7, A549 | One compound showed high inhibitory activity across multiple cell lines. | nih.gov |

| 2,5-substituted 1,3,4-oxadiazoles | A-549, MDA-MB-231, PC-3 | One oxadiazole showed the best activity for the MDA-MB-231 cell line. | mdpi.com |

Mechanistic Studies on Apoptosis Induction and Cell Cycle Perturbation

Derivatives of 1,3,4-oxadiazole have been shown to exert their anticancer effects by triggering programmed cell death (apoptosis) and interfering with the normal progression of the cell cycle in cancer cells.

Mechanistic studies reveal that these compounds can induce apoptosis through various cellular pathways. For instance, certain benzimidazole-based 1,3,4-oxadiazole derivatives have been found to effectively induce apoptosis in human breast cancer (MDA-MB-231), ovarian cancer (SKOV3), and lung cancer (A549) cell lines. nih.gov Similarly, a series of 1,3,4-oxadiazole analogues derived from petiolide A demonstrated apoptosis-inducing capabilities in colon cancer (HCT116) cells. nih.govresearchgate.net

Inhibition of Key Cancer-Related Enzymes (e.g., Thymidylate Synthase, EGFR)

The anticancer activity of 1,3,4-oxadiazole derivatives is often linked to their ability to inhibit specific enzymes that are crucial for cancer cell growth and survival. nih.gov Two such important targets are the Epidermal Growth Factor Receptor (EGFR) and Thymidylate Synthase (TS).

EGFR Inhibition: EGFR is a tyrosine kinase that plays a vital role in cell proliferation and is often overexpressed in various human tumors. nih.gov Several 1,3,4-oxadiazole derivatives have been designed as potent EGFR inhibitors. For example, new benzimidazole-based 1,3,4-oxadiazole compounds have shown significant inhibitory activity against EGFR kinase. nih.gov In another study, a novel 1,3,4-oxadiazole derivative (Compound 4b) integrated into a quinazoline (B50416) scaffold demonstrated superior potency against the EGFRL858R/T790M mutant, a common cause of resistance to earlier-generation EGFR inhibitors. nih.gov Network pharmacology analysis has also predicted EGFR as a key target for certain bioactive 1,3,4-oxadiazole analogues. nih.gov

Thymidylate Synthase (TS) Inhibition: TS is a critical enzyme in the synthesis of DNA, making it an established target for cancer chemotherapy. nih.gov A series of novel 1,3,4-oxadiazole thioether derivatives were specifically designed and synthesized as potential TS inhibitors. One compound from this series, compound 18 , which features a nitro substituent, was identified as a potent inhibitor of both human and E. coli TS, with IC₅₀ values of 0.62 µM and 0.47 µM, respectively. nih.gov This demonstrates that the 1,3,4-oxadiazole scaffold can be effectively utilized to develop inhibitors of this key metabolic enzyme.

| Derivative Class | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| Benzimidazole-based 1,3,4-oxadiazoles | EGFR | Compounds 10 and 13 showed significant EGFR kinase inhibition with IC₅₀ values of 0.33 µM and 0.38 µM. | nih.gov |

| Quinazoline-scaffold 1,3,4-oxadiazole | EGFRL858R/T790M | Compound 4b exhibited an IC₅₀ of 17.18 nM, showing high potency against the resistant mutant. | nih.gov |

| 1,3,4-Oxadiazole thioethers | Thymidylate Synthase (TS) | Compound 18 was a potent inhibitor with an IC₅₀ of 0.62 µM against human TS. | nih.gov |

In Vivo Antitumor Models and Efficacy Assessment

While in vitro studies provide valuable mechanistic insights, in vivo animal models are essential for evaluating the real-world therapeutic potential of anticancer compounds. Derivatives of 1,3,4-oxadiazole have been tested in such models, demonstrating their ability to suppress tumor growth.

For instance, a pyrrolotriazine derivative of 1,3,4-oxadiazole, identified as a VEGFR-2 receptor inhibitor, underwent preclinical in vivo testing in a heterogeneous model and showed significant anticancer activity against human lung cancer cells (L2987). nih.gov In other research, various synthesized 1,3,4-oxadiazole derivatives were screened by the National Cancer Institute (NCI) for anticancer activity. One such compound, 2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole, showed notable growth inhibition against CNS cancer (SNB-75) and renal cancer (UO-31) cell lines. nih.gov Although many studies focus on in vitro activity, these examples highlight the translation of the cytotoxic effects observed in cell cultures to efficacy in living organisms. nih.govnih.goviaea.org

Anti-Inflammatory and Analgesic Properties Research

Beyond their anticancer applications, 1,3,4-oxadiazole derivatives are widely investigated for their anti-inflammatory and analgesic properties. nih.govnih.gov This dual activity makes them attractive candidates for developing new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles. mdpi.com

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

The primary mechanism for the anti-inflammatory action of many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators like prostaglandins. nih.gov The 1,3,4-oxadiazole scaffold has been identified as a key feature in many selective COX-2 inhibitors. nih.gov

Studies have shown that various 1,3,4-oxadiazole derivatives can potently and selectively inhibit the COX-2 isoform over COX-1, which is associated with a lower risk of gastrointestinal side effects. nih.govnih.gov For example, a series of 1,3,4-oxadiazole/oxime hybrids were synthesized and evaluated as COX inhibitors, with some compounds showing potent inhibition of both COX-1 and COX-2. monash.edu Other research focused on creating 1,3,4-oxadiazole derivatives hybridized with nicotinamide (B372718) pharmacophores, leading to compounds with high selectivity for COX-2. nih.gov Molecular docking studies support these findings, showing that the planar, aromatic geometry of the oxadiazole ring helps orient the molecule for effective binding within the active site of the COX-2 enzyme. nih.gov Furthermore, some derivatives have been shown to reduce levels of prostaglandin (B15479496) E₂ (PGE₂) in inflamed tissues, confirming their in vivo impact on the COX pathway. dovepress.comnih.gov

Preclinical Models for Anti-Inflammatory and Analgesic Efficacy (e.g., Rat Paw Edema Method)

The carrageenan-induced rat paw edema model is a standard and widely used preclinical test to assess the anti-inflammatory activity of new chemical entities. nih.govums.ac.id In this model, inflammation is induced by injecting carrageenan into a rat's paw, and the effectiveness of a test compound is measured by its ability to reduce the resulting swelling. dovepress.comresearchgate.net

Numerous 1,3,4-oxadiazole derivatives have demonstrated significant anti-inflammatory effects in this assay. nih.govmdpi.com For example, new 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone were tested at different doses and found to markedly reduce paw edema. nih.govnih.gov In one study, a derivative (compound 13b) was even more effective than the standard drug indomethacin (B1671933) at reducing levels of the inflammatory cytokine TNF-α. nih.gov These studies often measure key inflammatory biomarkers in the paw tissue, such as PGE₂, TNF-α, and myeloperoxidase (MPO), providing further evidence of the compound's mechanism of action. dovepress.comresearchgate.net The results from these preclinical models are crucial for validating the anti-inflammatory potential of this class of compounds.

| Derivative Class | Key Result | Measured Biomarkers | Reference |

|---|---|---|---|

| Pyrrolo[3,4-d]pyridazinone derivatives | Significant reduction in paw edema at 10 and 20 mg/kg doses. | PGE₂, TNF-α, MPO | nih.govnih.gov |

| Flurbiprofen-based derivatives | Derivative Ox-6f showed 79.83% reduction in edema volume. | NO, TBARS, IL-6, COX-2 | mdpi.com |

| 4-chloro-m-cresol derivatives | Certain derivatives exhibited potent anti-inflammatory effects compared to others in the series. | Not specified | nih.gov |

Structure-Activity Relationships Governing Anti-Inflammatory Potency

Understanding the structure-activity relationship (SAR) is fundamental to designing more potent and selective drugs. For anti-inflammatory 1,3,4-oxadiazole derivatives, several key structural features have been identified that influence their activity.

Research has shown that the nature and position of substituents on the aromatic rings attached to the oxadiazole core play a critical role. For instance, in a series of flurbiprofen-based 1,3,4-oxadiazole derivatives, a derivative with a p-chlorophenyl substitution (Ox-6f) displayed the most promising anti-inflammatory activity. mdpi.com This suggests that electron-withdrawing groups at specific positions can enhance potency. Another study involving 1,2,4-triazole and 1,3,4-oxadiazole derivatives found that S-alkyl derivatives generally had better activity and selectivity towards COX-2. nih.gov The hybridization of the 1,3,4-oxadiazole core with other pharmacologically active moieties, such as nicotinamide or pyrrolo[3,4-d]pyridazinone, has also proven to be a successful strategy for augmenting anti-inflammatory effects. mdpi.comnih.gov These SAR studies provide a rational basis for the future design and optimization of this compound derivatives as effective anti-inflammatory agents.

Antioxidant Capacity and Reactive Species Modulation

The ability of 1,3,4-oxadiazole derivatives to counteract oxidative stress is a key area of investigation. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous pathological conditions.

Free Radical Scavenging Assays (e.g., DPPH, Nitric Oxide, Hydrogen Peroxide)

The antioxidant potential of 1,3,4-oxadiazole derivatives is frequently evaluated using various in vitro free radical scavenging assays. These tests measure the ability of the compounds to neutralize stable free radicals and other reactive species.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging: This assay is widely used to determine the free radical scavenging capacity of compounds. Several 1,3,4-oxadiazole derivatives have demonstrated significant activity in this assay. For instance, a series of quinoline-1,3,4-oxadiazole hybrids were tested, with some compounds showing potent scavenging effects. mdpi.com Notably, derivatives containing phenolic acid moieties have also exhibited strong DPPH scavenging activity, which is attributed to the resonance stabilization of the resulting phenoxyl radical. rsc.org

Nitric Oxide (NO) Scavenging: Overproduction of nitric oxide is associated with inflammatory processes and other diseases. Certain quinoline-1,3,4-oxadiazole-triazole conjugates have emerged as exceptionally potent NO scavengers, with IC50 values significantly lower than the standard, gallic acid. mdpi.com For example, specific derivatives showed IC50 values as low as 2.67 µM and 3.01 µM. mdpi.com

Hydrogen Peroxide (H₂O₂) Scavenging: Hydrogen peroxide is a reactive oxygen species that can damage cells. Studies on 1,3,4-oxadiazole derivatives have revealed moderate to good scavenging properties against H₂O₂. rsc.org

The following interactive table summarizes the antioxidant activity of selected 1,3,4-oxadiazole derivatives.

| Compound Type | Assay | IC₅₀ (µM) | Reference |

| Quinoline-1,3,4-oxadiazole hybrid (4i) | DPPH | - | mdpi.com |

| Quinoline-1,3,4-oxadiazole hybrid (4a) | Nitric Oxide | 2.67 | mdpi.com |

| Quinoline-1,3,4-oxadiazole hybrid (12g) | Nitric Oxide | 3.01 | mdpi.com |

| Phenolic 1,3,4-oxadiazole (7d) | DPPH | - | rsc.org |

| Phenolic 1,3,4-oxadiazole (7e) | DPPH | - | rsc.org |

| Phenolic 1,3,4-oxadiazole (7g) | DPPH | - | rsc.org |

| Phenolic 1,3,4-oxadiazole (7h) | DPPH | - | rsc.org |

| Phenolic 1,3,4-oxadiazole (7d) | H₂O₂ | - | rsc.org |

| Phenolic 1,3,4-oxadiazole (7e) | H₂O₂ | - | rsc.org |

| Phenolic 1,3,4-oxadiazole (7g) | H₂O₂ | - | rsc.org |

| Phenolic 1,3,4-oxadiazole (7h) | H₂O₂ | - | rsc.org |

Note: Specific IC₅₀ values for some compounds were not provided in the source material, but were described as having potent or good activity.

Mechanisms of Antioxidant Action

The antioxidant activity of 1,3,4-oxadiazole derivatives is understood to occur through several mechanisms, primarily involving the donation of a hydrogen atom or an electron to neutralize free radicals.

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby quenching it. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the N–H or C–H bond; a lower BDE indicates higher antioxidant activity. frontiersin.org

Single Electron Transfer followed by Proton Transfer (SET-PT): This pathway involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation. This is followed by the dissociation of a proton. The key parameters for this mechanism are the ionization potential (IP) and proton dissociation enthalpy (PDE). frontiersin.org

Computational studies using Density Functional Theory (DFT) have been employed to elucidate these mechanisms for various 1,3,4-oxadiazole derivatives. frontiersin.orgnih.gov These studies have shown that the presence of electron-donating groups on the phenyl rings significantly enhances the antioxidant activities of these compounds. nih.gov Furthermore, the phenoxyl radical formed from phenolic 1,3,4-oxadiazole derivatives can be highly stabilized through resonance, with the unpaired electron delocalized across both the aromatic rings and the 1,3,4-oxadiazole core, contributing to their potent antioxidant capacity. rsc.org

Antidiabetic Activity Exploration

Certain 1,3,4-oxadiazole derivatives have been identified as promising candidates for the management of diabetes mellitus, primarily through the inhibition of key enzymes involved in carbohydrate metabolism and signaling pathways.

Inhibition of Carbohydrate-Metabolizing Enzymes (α-Amylase, α-Glucosidase)

Inhibition of α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, is an established strategy for controlling postprandial hyperglycemia in type 2 diabetes.

A number of novel 1,3,4-oxadiazole derivatives have demonstrated potent inhibitory activity against both enzymes. nih.govnih.gov For instance, certain 2-thione-1,3,4-oxadiazole derivatives have shown strong inhibition of α-amylase and α-glucosidase, with IC₅₀ values comparable to standard drugs like acarbose (B1664774) and miglitol. nih.govnih.gov One particular aryl derivative exhibited an α-amylase inhibitory IC₅₀ value of 13.09±0.06 µg/ml, which is very close to that of acarbose (12.20±0.78 µg/ml). nih.gov Similarly, other analogues have displayed significant α-glucosidase inhibition. nih.govnih.gov Quinoline–1,3,4-oxadiazole conjugates have also been investigated, with one derivative showing stronger α-glucosidase inhibition (IC₅₀ = 15.85 µM) than acarbose (IC₅₀ = 17.85 µM). mdpi.com

The following interactive table presents the inhibitory activity of selected 1,3,4-oxadiazole derivatives against α-amylase and α-glucosidase.

| Compound Derivative | Enzyme | IC₅₀ (µg/mL) | Standard Drug | Standard IC₅₀ (µg/mL) | Reference |

| 5g (aryl derivative) | α-Amylase | 13.09 ± 0.06 | Acarbose | 12.20 ± 0.78 | nih.govnih.gov |

| SC2 | α-Amylase | 36.5 ± 1.5 | Acarbose | 68.9 ± 3.2 | researchgate.net |

| SC8 | α-Amylase | 45.2 ± 2.1 | Acarbose | 68.9 ± 3.2 | researchgate.net |

| SOZD4 | α-Amylase | 2.84 | Acarbose | 4.76 | |

| SOZD5 | α-Amylase | 3.12 | Acarbose | 4.76 | |

| 5a | α-Glucosidase | 12.27 ± 0.41 | Miglitol | 11.47 ± 0.02 | nih.govnih.gov |

| 4a(a) | α-Glucosidase | 15.45 ± 0.20 | Miglitol | 11.47 ± 0.02 | nih.govnih.gov |

| 4i (quinoline hybrid) | α-Glucosidase | 15.85 µM | Acarbose | 17.85 µM | mdpi.com |

| 4k (quinoline hybrid) | α-Glucosidase | 23.69 µM | Acarbose | 17.85 µM | mdpi.com |

| 12k (quinoline hybrid) | α-Glucosidase | 22.47 µM | Acarbose | 17.85 µM | mdpi.com |

Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β) Inhibition Studies

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in various cellular processes, including glycogen metabolism and insulin (B600854) signaling. Its inhibition is considered a therapeutic target for conditions like Alzheimer's disease and diabetes. nih.govnih.gov

Research has led to the design and synthesis of novel 1,3,4-oxadiazole derivatives as potent and selective GSK-3β inhibitors. nih.gov One study reported a series of oxadiazole derivatives, with a specific compound showing highly potent and selective GSK-3β inhibitory activity. nih.gov Structure-based optimization has led to compounds with IC₅₀ values in the nanomolar range. For example, an acetamide (B32628) derivative was found to have an IC₅₀ of 17 nM for GSK-3β. tau.ac.il These findings highlight the potential of the 1,3,4-oxadiazole scaffold in developing effective GSK-3β inhibitors.

Central Nervous System (CNS) Activity Assessment

The 1,3,4-oxadiazole core is a privileged structure in the development of agents targeting the central nervous system, with derivatives exhibiting a range of activities including anticonvulsant, neuroprotective, and antidepressant effects.

Anticonvulsant Activity: Numerous studies have demonstrated the anticonvulsant properties of 2,5-disubstituted 1,3,4-oxadiazole derivatives. researchgate.netresearchgate.netnih.govasianpubs.org These compounds have been evaluated in standard preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. researchgate.netnih.govnih.gov One derivative, 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b), showed excellent anticonvulsant activity with an ED₅₀ of 8.9 mg/kg in the MES test and 10.2 mg/kg in the scPTZ test, surpassing the efficacy of standard drugs like carbamazepine (B1668303) and ethosuximide. nih.gov The mechanism of action for some of these compounds is believed to be mediated through the GABAergic system, with some derivatives showing a binding affinity for the GABAₐ receptor. nih.gov

Neuroprotective Activity: Some 1,3,4-oxadiazole derivatives have shown potential neuroprotective effects. nih.gov For instance, certain derivatives have been found to attenuate neuropathic pain in preclinical models, suggesting a role in modulating neuroinflammatory processes. mdpi.com

Antidepressant Activity: The potential of 1,3,4-oxadiazole derivatives as antidepressants has also been explored. In one study, a series of derivatives were synthesized and tested using the forced swimming test (FST) model. A specific compound, N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide (10g), demonstrated significant antidepressant-like activity, comparable to the standard drug fluoxetine. rsc.org This compound also showed a potent binding affinity for the 5-HT₁ₐ receptor, suggesting a potential mechanism for its antidepressant effect. rsc.org

The following table provides a summary of the CNS activity of representative 1,3,4-oxadiazole derivatives.

| Compound | Activity | Model | Result | Reference |

| Compound 5b | Anticonvulsant | MES | ED₅₀ = 8.9 mg/kg | nih.gov |

| Compound 5b | Anticonvulsant | scPTZ | ED₅₀ = 10.2 mg/kg | nih.gov |

| Compound 4e | Anticonvulsant | MES/scPTZ | Potent Activity | researchgate.net |

| Compound 4j | Anticonvulsant | MES/scPTZ | Potent Activity | researchgate.net |

| Compound 4o | Anticonvulsant | MES/scPTZ | Potent Activity | researchgate.net |

| Compound 10g | Antidepressant | FST | DID = 58.93% | rsc.org |

| Compound 10g | Receptor Binding | 5-HT₁ₐ | Kᵢ = 1.52 nM | rsc.org |

Anticonvulsant Potential and Mechanisms

Derivatives of 1,3,4-oxadiazole have emerged as a promising class of compounds in the search for novel anticonvulsant agents. jchemrev.com Research has shown that the introduction of specific substituents onto the oxadiazole ring system can lead to significant anticonvulsant activity. asianpubs.org The evaluation of these compounds typically involves standard preclinical models, such as the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) seizure tests, which help to identify activity against generalized tonic-clonic and myoclonic seizures, respectively. nih.govresearchgate.net

Studies on various 2,5-disubstituted 1,3,4-oxadiazole analogues indicate that the nature of the substituents plays a crucial role in their anticonvulsant potency. For instance, the presence of strong electron-donating groups, such as methoxy (B1213986) (-OCH3), amino (-NH2), and hydroxyl (-OH), or weak electron-withdrawing halogens on a phenyl ring attached to the oxadiazole moiety has been shown to enhance anticonvulsant activity. asianpubs.org Similarly, other research has identified that incorporating electron-withdrawing groups at both the C2 and C5 positions of the oxadiazole ring can lead to a high degree of pharmacological activity. nih.gov

The proposed mechanisms of action for the anticonvulsant effects of these derivatives are also a subject of investigation. One key area of focus is their interaction with the GABAergic system. Some derivatives have been found to bind to the benzodiazepine (B76468) site on the GABAA receptor, a primary target for many existing antiepileptic drugs. nih.govbrieflands.com For example, compound 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one demonstrated potent anticonvulsant activity in both MES and scPTZ models and exhibited a strong binding affinity for the GABAA receptor. nih.gov Molecular docking studies further support this, showing significant interactions between the oxadiazole derivatives and the amino acid residues at the benzodiazepine binding site. nih.gov

Table 1: Anticonvulsant Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Anticonvulsant Test Model | Effective Dose (ED₅₀) | Reference |

|---|---|---|---|

| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) | Maximal Electroshock (MES) | 8.9 mg/kg | nih.gov |

| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) | Subcutaneous Pentylenetetrazole (scPTZ) | 10.2 mg/kg | nih.gov |

| 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) | MES & scPTZ | Showed excellent activity | nih.gov |

| 5-(4-nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole (XV) | MES & scPTZ | Showed excellent activity | nih.gov |

CNS Depressant Effects Research

Beyond their anticonvulsant properties, certain 1,3,4-oxadiazole derivatives have been investigated for broader central nervous system (CNS) depressant effects. This includes potential sedative-hypnotic and anxiolytic activities. nih.govresearchgate.net Research into substituted diphenyl-1,3,4-oxadiazoles has revealed that compounds with electron-withdrawing groups can exhibit significant antidepressant, anticonvulsant, and antianxiety properties without inducing neurotoxicity. nih.gov

The evaluation of CNS depressant activity often utilizes models such as the actophotometer screen to assess sedative-hypnotic effects and the forced swim pool method. researchgate.net Studies have shown that a majority of synthesized quinazoline-thiadiazole compounds exhibited significant sedative-hypnotic activity. researchgate.net In one study, compounds 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole and 5-(4-nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole were identified as particularly promising, demonstrating excellent CNS depressant activities across anticonvulsant, antidepressant, and antianxiety models. nih.gov Another compound, 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one , also displayed significant anxiolytic activity at a low dose in the elevated plus maze (EPM) test, suggesting a potential effect on the GABA system. nih.gov

Other Emerging Biological Activities

Antihypertensive and Cardiovascular System Effects

The 1,3,4-oxadiazole scaffold is present in known antihypertensive agents, highlighting its potential in the development of new cardiovascular drugs. researchgate.net Commercially available drugs such as Thiodazosin and Nesapidil incorporate the 1,3,4-oxadiazole moiety and are used for their blood pressure-lowering properties. researchgate.netmdpi.com This demonstrates the utility of this heterocyclic core in designing molecules that can interact with cardiovascular targets. Research into new derivatives continues to explore this potential, aiming to develop novel compounds with improved efficacy and pharmacological profiles for the management of hypertension.

Anti-Obesity and Lipid Metabolism Modulation

The global rise in obesity has spurred research into novel therapeutic interventions, and compounds that modulate adipogenesis and lipid metabolism are of significant interest. While direct studies on this compound are limited in this area, research on other small molecules provides a framework for the potential mechanisms that could be targeted. Adipogenesis, the process of pre-adipocyte differentiation into mature adipocytes, is a key target. researchgate.net Inhibition of this process can be achieved by suppressing master regulator transcription factors like PPARγ, which in turn downregulates genes involved in lipid metabolism such as C/EBPα, ADD-1, aP2, and FAS. nih.gov

Conversely, enhancing lipolysis, the breakdown of stored fats, is another therapeutic strategy. Key genes involved in this process include ATGL and HSL. nih.gov Studies on synthetic chromenes, for example, have shown that certain compounds can reduce intracellular lipid accumulation and alter the expression of these key transcription factors without causing cell death. nih.gov Similarly, agents like oleoyl-estrone (B1677206) have been found to decrease the expression of lipogenic enzymes and PPARs in white adipose tissue, thereby inhibiting fat storage. nih.gov These findings suggest that 1,3,4-oxadiazole derivatives could potentially be designed to modulate these pathways, offering a novel approach to anti-obesity drug discovery.

Antiparasitic Efficacy (e.g., Trypanocidal Activity)

Vector-borne parasitic diseases, including Human African Trypanosomiasis (HAT), Leishmaniasis, and Malaria, pose a significant global health threat. nih.gov The 1,3,4-oxadiazole scaffold has been identified as a "privileged structure" in the development of broad-spectrum antiparasitic agents. nih.govscielo.br

Researchers have successfully developed 1,3,4-oxadiazole derivatives with potent activity against a range of parasites. For instance, screening of compound libraries against Trypanosoma brucei, the causative agent of HAT, identified a 1,3,4-oxadiazole derivative as a promising hit. nih.gov Subsequent structure-activity relationship (SAR) studies led to the development of compounds with potent antitrypanosomal and antimalarial activity, as well as moderate potency against Leishmania species. nih.gov Some of these novel compounds have demonstrated low-micromolar inhibitory concentrations (IC₅₀) against T. brucei and Leishmania spp., and nanomolar IC₅₀ values against Plasmodium falciparum, the parasite responsible for malaria. nih.gov The trypanocidal activity of some derivatives is thought to stem from the inhibition of crucial parasitic enzymes, such as cysteine protease in T. cruzi. scielo.br

Table 2: Antiparasitic Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Target Parasite | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 24 (a pan-active molecule) | Trypanosoma brucei | Low-micromolar | nih.gov |

| Compound 24 (a pan-active molecule) | Leishmania spp. | Low-micromolar | nih.gov |

| Compound 27 (antitrypanosomal and antimalarial) | Plasmodium falciparum | Nanomolar | nih.gov |

| Pyrazine-based 1,3,4-oxadiazole derivative (62) | Trypanosoma brucei | 3.94 µM | nih.gov |

Agrochemical Applications (Herbicidal, Insecticidal, Fungicidal)

In addition to their medicinal applications, 1,3,4-oxadiazole derivatives have shown significant potential in agriculture as active ingredients in pesticides. mdpi.comresearchgate.net

Fungicidal Activity: Numerous studies have highlighted the potent fungicidal properties of 1,3,4-oxadiazole derivatives against a variety of plant pathogens. researchgate.netnih.gov For example, certain derivatives have displayed significant activity against rice sheath blight (RSB) and sorghum anthracnose (SA), with some compounds showing higher efficacy than the commercial fungicide tebuconazole. researchgate.netresearchgate.net Others have been effective against Sclerotinia sclerotiorum and Rhizoctonia solani. nih.gov The mechanism for some of these compounds is believed to involve the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in fungal respiration. frontiersin.org

Insecticidal Activity: The 1,3,4-oxadiazole core has been incorporated into molecules designed to combat insect pests. nih.gov Research has demonstrated the insecticidal activity of some derivatives against pests like the armyworm (Leucania separata Walker) and the cotton leafworm (Spodoptera littoralis). researchgate.netnih.gov In some cases, grafting the oxadiazole moiety onto polymers like chitosan (B1678972) has yielded effective insecticide candidates. nih.gov

Herbicidal Activity: While less explored than their fungicidal and insecticidal properties, some 1,3,4-oxadiazole derivatives have exhibited herbicidal effects. nih.gov Certain compounds have been noted to produce a bleaching effect on weeds, indicating a potential mode of action related to pigment synthesis inhibition. nih.gov

Table 3: Agrochemical Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Application | Target Organism | Efficacy (EC₅₀ / Inhibition) | Reference |

|---|---|---|---|---|

| Compound 20 | Fungicidal | Rice Sheath Blight (RSB) | 0.85 mg/L | researchgate.net |

| Compound 3 | Fungicidal | Sorghum Anthracnose (SA) | 1.03 mg/L | researchgate.net |

| Compound 5k | Fungicidal | Exserohilum turcicum | 32.25 µg/ml | frontiersin.org |

| Compounds II4 and II5 | Insecticidal | Armyworm (Leucania separata Walker) | Significant activity at 500 mg/l | researchgate.net |

| Compound 5g | Herbicidal | Weeds | Bleach effect observed | nih.gov |

Structure Activity Relationship Sar and Ligand Design Principles for 2 3 Methylbenzyl 1,3,4 Oxadiazole Derivatives

Systematic Elucidation of Substituent Effects on Biological Profiles

The biological activity of 2-(3-Methylbenzyl)-1,3,4-oxadiazole derivatives is profoundly influenced by the nature and position of substituents on both the benzyl (B1604629) and oxadiazole rings. A systematic exploration of these effects is crucial for understanding their pharmacological profiles and for the rational design of more potent and selective agents.

Influence of the 3-Methylbenzyl Substituent on Pharmacological Potency and Selectivity

The substitution pattern on the phenyl ring of a benzyl moiety attached to a heterocyclic core is a critical determinant of biological activity. In the context of 1,3,4-oxadiazole (B1194373) derivatives, the position of a methyl group on the benzyl ring can significantly impact potency. For instance, in a series of coumarin-chalcone conjugates, substitution at the para-position of the benzyl ring was found to be optimal for activity, while a methoxy (B1213986) group in the same position led to a decrease in efficacy. mdpi.com Conversely, studies on thiazole-clubbed 1,3,4-oxadiazoles have shown that electron-withdrawing groups at the para-position of the phenyl ring enhance antibacterial activity, whereas electron-donating groups like methyl and methoxy groups have a negative effect. nih.gov

| Compound Class | Substituent | Position | Effect on Activity | Reference |

| Coumarin-chalcone conjugates | Methyl acetate | para | Optimal for activity | mdpi.com |

| Coumarin-chalcone conjugates | Methoxy | para | Decreased activity | mdpi.com |

| Thiazole clubbed 1,3,4-oxadiazoles | Fluoro, Nitro (electron-withdrawing) | para | Enhanced antibacterial activity | nih.gov |

| Thiazole clubbed 1,3,4-oxadiazoles | Methyl, Methoxy (electron-donating) | para | Decreased antibacterial activity | nih.gov |

| Coumarin-chalcone conjugates | Chlorine | meta | Beneficial for activity | mdpi.com |

Impact of Functionalization at the Oxadiazole Ring Positions on Activity

The 2 and 5 positions of the 1,3,4-oxadiazole ring are critical sites for chemical modification and play a dominant role in defining the pharmacological activity of its derivatives. mdpi.com A wide variety of substituents at these positions have been explored to modulate the biological effects of these compounds. nih.gov For instance, the introduction of an amino group at the C2 position of the 1,3,4-oxadiazole ring has been shown to improve anticonvulsant activity. nih.gov

The nature of the substituent at the C5 position is equally important. In many derivatives, this position is occupied by an aryl or heteroaryl group, which can significantly influence the compound's interaction with its biological target. nih.govresearchgate.net The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is a common strategy to generate libraries of compounds with diverse biological activities. scilit.comnih.gov For example, compounds with a naphthofuran ring at the fifth position and various heterocyclic amides at the second position have been synthesized and shown to possess antimicrobial and antioxidant properties. nih.gov The ability to readily modify these positions allows for the fine-tuning of the electronic and steric properties of the molecule to optimize its therapeutic profile.

| Position | Substituent | Observed Effect | Reference |

| C2 | Amino group | Improved anticonvulsant activity | nih.gov |

| C5 | Naphthofuran | Antimicrobial and antioxidant activity | nih.gov |

| C2 and C5 | Various aryl/heteroaryl groups | Modulation of various biological activities | nih.govresearchgate.net |

Conformational and Stereochemical Contributions to Bioactivity

The three-dimensional arrangement of a molecule is a critical factor in its ability to interact with a biological target. For 1,3,4-oxadiazole derivatives, both conformation and stereochemistry can have a profound impact on bioactivity. The introduction of chiral centers can lead to enantiomers with significantly different pharmacological properties.

A compelling example of this is seen in a series of chiral 1,3,4-oxadiazol-2-ones developed as fatty acid amide hydrolase (FAAH) inhibitors. nih.gov The separated enantiomers displayed marked differences in both their potency and selectivity for FAAH and another enzyme, monoacylglycerol lipase (B570770) (MAGL). nih.gov Specifically, the S-enantiomer of one compound was a potent FAAH inhibitor with an IC50 in the low nanomolar range, while its R-enantiomer was significantly less active. nih.gov Conversely, the R-enantiomer was a more potent inhibitor of MAGL. nih.gov The removal of the chiral center, a methyl group at the 3-position of the oxadiazole ring, underscored the critical role of chirality in determining the inhibitory activity and selectivity of these compounds. nih.gov This highlights the importance of considering stereochemistry in the design of this compound derivatives, as the introduction of chiral centers could lead to more potent and selective agents.

Rational Design Strategies for Optimizing Therapeutic Profiles

The development of new drugs based on the this compound scaffold can be significantly accelerated through the use of rational design strategies. These approaches leverage our understanding of the structural requirements for biological activity to create molecules with improved therapeutic properties.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. nih.gov For 1,3,4-oxadiazole derivatives, pharmacophore models have been successfully developed for various targets, including enzymes implicated in cancer. nih.govtandfonline.com These models typically identify key features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and ring aromatic (RA) features as being crucial for activity. tandfonline.com

In a study focused on developing 1,3,4-oxadiazole derivatives as thymidine (B127349) phosphorylase inhibitors, a pharmacophore model was generated that highlighted the importance of one HBA, one HBD, and one RA group. tandfonline.com This model was then used as a 3D query to screen large chemical databases for new potential inhibitors. tandfonline.com Similarly, pharmacophore optimization has been carried out for hybrid molecules containing both 1,3,4-oxadiazole and chalcone (B49325) moieties to identify potent EGFR inhibitors. benthamdirect.com By understanding the key pharmacophoric features of this compound derivatives, new analogs can be designed with a higher probability of being active.

Fragment-Based Drug Discovery Approaches

Fragment-based drug discovery (FBDD) is a strategy that starts with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. nih.gov These fragments are then grown or linked together to create more potent lead compounds. This approach has been successfully applied to the development of inhibitors for various targets, including those involving oxadiazole scaffolds.

Computational Chemistry and Molecular Modeling in the Study of 2 3 Methylbenzyl 1,3,4 Oxadiazole

Molecular Docking and Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. asianpubs.orgmdpi.com This method is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the receptor and evaluating the interaction energy.

In a hypothetical study, 2-(3-Methylbenzyl)-1,3,4-oxadiazole was docked into the active site of a relevant biological target, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a target for some anticancer agents. nih.govnih.gov The docking results can predict the binding affinity, typically expressed as a docking score or binding energy, and visualize the specific interactions that stabilize the complex. These interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, studies on similar oxadiazole derivatives have shown interactions with key amino acid residues in the active sites of their respective targets. nih.gov

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value | Interacting Residues (Hypothetical) |

| Binding Energy (kcal/mol) | -8.5 | |

| Hydrogen Bonds | 1 | Asp802 |

| Hydrophobic Interactions | 5 | Val721, Leu754, Ala786, Ile788, Leu801 |

| π-π Stacking | 1 | Phe722 |

This data is illustrative and based on typical results for 1,3,4-oxadiazole (B1194373) derivatives.

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. benthamdirect.comeurekaselect.com These calculations can provide insights into a molecule's stability, reactivity, and spectroscopic properties. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive. DFT calculations also provide information on the distribution of electron density, which can be visualized using a Molecular Electrostatic Potential (MEP) map. benthamdirect.comeurekaselect.com

Table 2: Illustrative Electronic Properties of this compound from Hypothetical DFT Calculations

| Property | Value |

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (ΔE) (eV) | 5.6 |

| Dipole Moment (Debye) | 3.1 |

This data is illustrative and based on typical results for 1,3,4-oxadiazole derivatives. nih.govnih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Prediction

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. asianpubs.orgnih.gov These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties. Key parameters include intestinal absorption, blood-brain barrier penetration, and adherence to established guidelines like Lipinski's Rule of Five.

Lipinski's Rule of Five states that a drug is more likely to be orally bioavailable if it has:

No more than 5 hydrogen bond donors

No more than 10 hydrogen bond acceptors

A molecular weight under 500 g/mol

A logP (partition coefficient) less than 5

Studies on various 1,3,4-oxadiazole derivatives have shown that they often possess good drug-like properties. nih.govacs.orgadvancedresearchpublications.com

Table 3: Illustrative In Silico ADME Prediction for this compound

| Property | Predicted Value | Compliance |

| Molecular Weight ( g/mol ) | 174.19 | Yes |

| Hydrogen Bond Donors | 0 | Yes |

| Hydrogen Bond Acceptors | 3 | Yes |

| LogP | 2.1 | Yes |

| Human Intestinal Absorption | High | Favorable |

| Blood-Brain Barrier Penetration | Yes |

This data is illustrative and based on typical results for 1,3,4-oxadiazole derivatives.

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netacs.orgdntb.gov.ua In drug design, MD simulations are performed on a ligand-receptor complex, obtained from molecular docking, to assess its stability and dynamics. researchgate.net By simulating the complex in a physiological environment (e.g., in water at body temperature), researchers can observe how the ligand and protein interact and if the binding is stable.

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). The RMSD of the ligand and protein backbone atoms are monitored to see if the system reaches a stable equilibrium. A stable RMSD suggests that the ligand remains bound in a consistent orientation. The RMSF of the protein residues can indicate which parts of the protein are flexible and which are constrained by the ligand's binding. Computational studies on similar oxadiazole derivatives have used MD simulations to confirm the stability of the docked complexes. nih.govresearchgate.net A stable complex in an MD simulation provides greater confidence in the docking results.

Advanced Spectroscopic and Analytical Characterization of 2 3 Methylbenzyl 1,3,4 Oxadiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the 2-(3-methylbenzyl)-1,3,4-oxadiazole framework.

In the ¹H NMR spectrum, the protons of the methyl group on the benzyl (B1604629) ring typically appear as a singlet. The methylene (B1212753) protons of the benzyl group also produce a singlet. The aromatic protons on the benzene (B151609) ring exhibit complex splitting patterns (multiplets) in their expected regions. The proton attached to the oxadiazole ring, if present, would also show a characteristic signal.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the 1,3,4-oxadiazole (B1194373) ring resonate at characteristic chemical shifts, typically in the range of 161-165 ppm. researchgate.net The carbons of the benzyl group, including the methyl, methylene, and aromatic carbons, also show distinct signals that aid in the complete structural assignment. researchgate.netrsc.org

Table 1: Representative NMR Data for this compound Derivatives

| Functional Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Oxadiazole Ring-C | - | 161.98 - 164.32 |

| Aromatic-H | 7.42 - 8.00 | - |

| Aromatic-C | - | 121.11 - 142.59 |

| Methylene (-CH₂-) | 4.05 | 50.24 |

| Methyl (-CH₃) | 2.39 | 21.59 |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the various bonds within the structure.